molecular formula C10H8FN B1323585 3-(3-Cyano-4-fluorophenyl)-1-propene CAS No. 943247-49-2

3-(3-Cyano-4-fluorophenyl)-1-propene

Cat. No. B1323585
M. Wt: 161.18 g/mol
InChI Key: OHYCBLWDRUBFHB-UHFFFAOYSA-N
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Description

The compound “2-(3-Cyano-4-fluorophenyl)acetic acid” is a related compound with a molecular weight of 179.15 . Another related compound is “3-Cyano-4-fluorophenylboronic acid pinacol ester” with a molecular weight of 95 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as density, boiling point, vapor pressure, flash point, and more. For example, “3-Cyano-4-fluorophenylboronic acid pinacol ester” has a density of 1.7±0.1 g/cm^3 .

Scientific Research Applications

    Application in Confocal Laser Scanning Microscopy (CLSM)

    • Field : Biochemistry
    • Summary : The compound has been used in the synthesis of α-aminophosphonates derived from anthraquinone and benzanthrone, which have notable fluorescence properties. These properties make them useful in confocal laser scanning microscopy (CLSM) .
    • Methods : The compounds were synthesized and their fluorescence properties were characterized. Spectroscopic analysis, including 1H-, 13C-, and 31P-NMR, FTIR, and mass spectrometry, was used to confirm the chemical structures .
    • Results : The synthesized compounds exhibited notable solvatochromic behavior, emitting fluorescence from green to red across various solvents. They were introduced for CLSM imaging of the parasitic flatworm Opisthorchis felineus, demonstrating their potential in visualizing biological specimens .

    Application in Organic Synthesis

    • Field : Organic Chemistry
    • Summary : The compound is structurally similar to 3,4-Dichloro-5-[(3-cyano-4-fluorophenyl)sulfamoyl]benzoic acid, which is a known organic compound with its own set of properties and potential applications .
    • Methods : The exact methods of application or experimental procedures for this compound are not specified in the source .
    • Results : The results or outcomes obtained from the use of this compound are not specified in the source .

    Application in Pain Management

    • Field : Medicinal Chemistry
    • Summary : A structurally similar compound, a tetracyclic spirooxindole, has been discovered to be a potent blocker of hNa V 1.7, a voltage-gated sodium channel subtype involved in pain conditions .
    • Methods : The structure-activity relationship of a new series of tetracyclic spirooxindoles was studied, leading to the discovery of compound 25a .
    • Results : Compound 25a showed improved ADME properties and in vivo efficacy in the CFA-induced inflammatory pain model .

    Application in Organic Synthesis

    • Field : Organic Chemistry
    • Summary : The compound “3,4-Dichloro-5-[(3-cyano-4-fluorophenyl)sulfamoyl]benzoic acid” is structurally similar to “3-(3-Cyano-4-fluorophenyl)-1-propene” and has its own set of properties and potential applications .
    • Methods : The exact methods of application or experimental procedures for this compound are not specified in the source .
    • Results : The results or outcomes obtained from the use of this compound are not specified in the source .

    Application in Pain Management

    • Field : Medicinal Chemistry
    • Summary : A structurally similar compound, a tetracyclic spirooxindole, has been discovered to be a potent blocker of hNa V 1.7, a voltage-gated sodium channel subtype involved in pain conditions .
    • Methods : The structure-activity relationship of a new series of tetracyclic spirooxindoles was studied, leading to the discovery of compound 25a .
    • Results : Compound 25a showed improved ADME properties and in vivo efficacy in the CFA-induced inflammatory pain model .

    Application in Organic Synthesis

    • Field : Organic Chemistry
    • Summary : The compound “3,4-Dichloro-5-[(3-cyano-4-fluorophenyl)sulfamoyl]benzoic acid” is structurally similar to “3-(3-Cyano-4-fluorophenyl)-1-propene” and has its own set of properties and potential applications .
    • Methods : The exact methods of application or experimental procedures for this compound are not specified in the source .
    • Results : The results or outcomes obtained from the use of this compound are not specified in the source .

Safety And Hazards

The safety and hazards of a compound are usually determined by its physical and chemical properties, as well as its toxicity. For example, “3-Cyano-4-fluorophenylboronic acid pinacol ester” is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-fluoro-5-prop-2-enylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-2-3-8-4-5-10(11)9(6-8)7-12/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYCBLWDRUBFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641135
Record name 2-Fluoro-5-(prop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Cyano-4-fluorophenyl)-1-propene

CAS RN

943247-49-2
Record name 2-Fluoro-5-(prop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of compound 5-bromo-2-fluorobenzonitrile (2.5 g, 12.5 mmol), allyl-tributyl-stannane (4.97 g, 12.5 mmol), LiCl (1.6 g, 37.5 mmol) and Pd(PPh3)4 (0.2 g) in anhydrous toluene was refluxed under N2 overnight. Distilled the solution under reduce pressure and the residue was purified with silica gel cloumn chromatography to give the product 2-fluoro-5-(prop-2-en-1-yl)benzonitrile.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.97 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

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